molecular formula C19H28N2O3S B5687694 2-benzyl-9-(propylsulfonyl)-2,9-diazaspiro[5.5]undecan-3-one

2-benzyl-9-(propylsulfonyl)-2,9-diazaspiro[5.5]undecan-3-one

Cat. No. B5687694
M. Wt: 364.5 g/mol
InChI Key: IOZNNWZXDJOZBT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-benzyl-9-(propylsulfonyl)-2,9-diazaspiro[5.5]undecan-3-one is a chemical compound that has gained attention in the scientific community due to its potential application in various fields such as medicinal chemistry, biochemistry, and pharmacology. This compound is a spirocyclic compound, which means it contains a unique structure that has a ring system with two or more rings that are connected by a single atom.

Mechanism of Action

The mechanism of action of 2-benzyl-9-(propylsulfonyl)-2,9-diazaspiro[5.5]undecan-3-one is not fully understood. However, it is believed that the compound exerts its anticancer activity by inducing apoptosis, which is a process of programmed cell death. The compound has also been found to inhibit the activity of certain enzymes that are involved in cancer cell proliferation.
Biochemical and Physiological Effects:
2-benzyl-9-(propylsulfonyl)-2,9-diazaspiro[5.5]undecan-3-one has been found to have various biochemical and physiological effects. In addition to its anticancer activity, the compound has been found to exhibit anti-inflammatory activity, which makes it a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis. The compound has also been found to exhibit antifungal activity, which makes it a potential candidate for the treatment of fungal infections.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 2-benzyl-9-(propylsulfonyl)-2,9-diazaspiro[5.5]undecan-3-one in lab experiments is its potential to inhibit the growth of cancer cells. This makes it a valuable tool for studying the mechanisms of cancer cell proliferation and for developing new cancer treatments. However, one of the limitations of using the compound in lab experiments is its low solubility in water, which can make it difficult to administer in certain experimental settings.

Future Directions

There are several future directions for the research on 2-benzyl-9-(propylsulfonyl)-2,9-diazaspiro[5.5]undecan-3-one. One of the most promising directions is the development of new cancer treatments based on the compound. Another direction is the study of the compound's anti-inflammatory and antifungal activities, which could lead to the development of new treatments for inflammatory diseases and fungal infections. Additionally, further research is needed to fully understand the mechanism of action of the compound and to identify any potential side effects or toxicity.

Synthesis Methods

The synthesis of 2-benzyl-9-(propylsulfonyl)-2,9-diazaspiro[5.5]undecan-3-one involves a multi-step process that requires careful attention to detail. The first step involves the reaction of benzylamine with 1,3-propanesultone to form the intermediate compound, benzyl 2-(propylsulfonyl)ethylamine. The second step involves the reaction of the intermediate with 1,5-dibromopentane to form the spirocyclic compound, 2-benzyl-9-(propylsulfonyl)-2,9-diazaspiro[5.5]undecan-3-one.

Scientific Research Applications

2-benzyl-9-(propylsulfonyl)-2,9-diazaspiro[5.5]undecan-3-one has been found to have potential application in various fields of scientific research. One of the most promising applications is in medicinal chemistry, where it has been found to exhibit anticancer activity. Studies have shown that the compound inhibits the growth of various cancer cell lines, including breast cancer, lung cancer, and colon cancer.

properties

IUPAC Name

2-benzyl-9-propylsulfonyl-2,9-diazaspiro[5.5]undecan-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H28N2O3S/c1-2-14-25(23,24)21-12-10-19(11-13-21)9-8-18(22)20(16-19)15-17-6-4-3-5-7-17/h3-7H,2,8-16H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IOZNNWZXDJOZBT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCS(=O)(=O)N1CCC2(CCC(=O)N(C2)CC3=CC=CC=C3)CC1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H28N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Benzyl-9-(propylsulfonyl)-2,9-diazaspiro[5.5]undecan-3-one

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